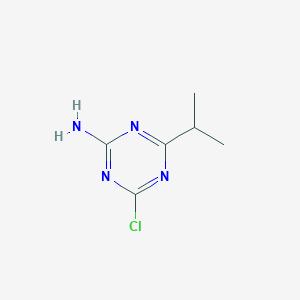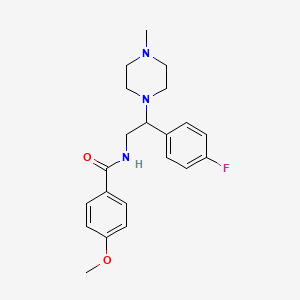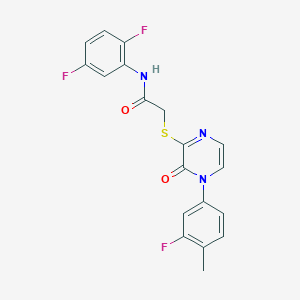
3-Hydroxy-5,7-dimethyladamantane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5,7-dimethyladamantane-1-carboxylic acid is a chemical compound with the CAS Number: 14575-03-2 . It has a molecular weight of 224.3 and its IUPAC name is (1r,3s,5R,7S)-3-hydroxy-5,7-dimethyladamantane-1-carboxylic acid . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H20O3/c1-10-3-11(2)5-12(4-10,9(14)15)8-13(16,6-10)7-11/h16H,3-8H2,1-2H3,(H,14,15) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that carboxylic acid derivatives undergo a wide range of radical-based functionalization reactions . These reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis
The compound has a melting point of 228-230 degrees . It’s important to note that the physical and chemical properties of a compound can greatly influence its reactivity and potential uses.Wissenschaftliche Forschungsanwendungen
Iron Overload Treatment
One significant application of derivatives of 3-Hydroxy-5,7-dimethyladamantane-1-carboxylic acid, specifically 3,5-dimethyladamantane-1-carboxylic acid, is in treating iron overload. Conjugates of desferrioxamine B (DFOB) with adamantane derivatives showed increased intracellular iron mobilization compared to DFOB alone. This suggests potential use in treating iron overload diseases in patients with transfusion-dependent disorders, such as beta-thalassemia (Liu et al., 2010).
Mitochondrial Toxicity Studies
Research into adamantane carboxylic acids, including 3,5-dimethyladamantane-1-carboxylic acid, revealed their effects on mitochondrial mechanisms similar to naphthenic acids found in oil sands process-affected water (OSPW). This study contributes to understanding the toxic mechanisms of compounds found in OSPW and similar environments (Rundle et al., 2021).
Genetic Damage Studies
A study on diamondoid acids, including 3,5-dimethyladamantane carboxylic acid, revealed their potential genotoxic effects. Exposing marine mussels to these acids resulted in significant genetic damage, highlighting environmental implications for industries like oil extraction and nanotechnology (Dissanayake et al., 2016).
Biomimetic Oxidation Research
The adamantane derivative 1,3-dimethyladamantane, closely related to 3,5-dimethyladamantane-1-carboxylic acid, has been studied for its biomimetic oxidation properties. Insights into the oxidation mechanisms of such compounds have implications for understanding biological oxidation processes and potential applications in synthetic chemistry (Vasil'eva et al., 2006).
Molecular Structure and Interaction Studies
5,7-dimethyl-1,8-naphthyridine-2-amine, structurally similar to this compound, has been studied for its role in binding with carboxylic acid derivatives. Such studies advance our understanding of noncovalent weak interactions, crucial for drug design and molecular engineering (Jin et al., 2011).
Supramolecular Chemistry
In another study, interactions between 2-aminoheterocyclic compounds like 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acid derivatives were examined. This research provides insights into the construction of complex supramolecular structures, a field essential for advanced material science and nanotechnology (Jin et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-hydroxy-5,7-dimethyladamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-10-3-11(2)5-12(4-10,9(14)15)8-13(16,6-10)7-11/h16H,3-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHXIJPALFNIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)O)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]acetamide;hydrochloride](/img/structure/B2473327.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2473328.png)
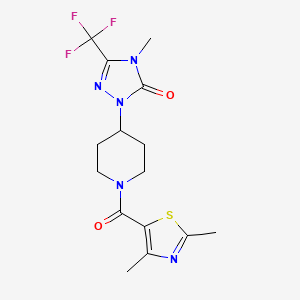
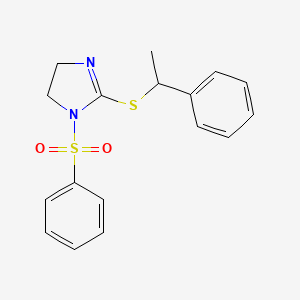
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2473334.png)
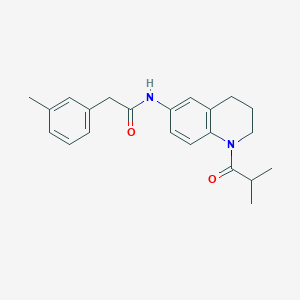

![3-(4-ethoxyphenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2473337.png)
![3,4-Dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione](/img/structure/B2473340.png)

